6-bromo-7-chloroquinazolin-2(1H)-one 6-bromo-7-chloroquinazolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1036757-12-6
VCID: VC8040775
InChI: InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)2-6(5)10/h1-3H,(H,11,12,13)
SMILES: C1=C2C=NC(=O)NC2=CC(=C1Br)Cl
Molecular Formula: C8H4BrClN2O
Molecular Weight: 259.49 g/mol

6-bromo-7-chloroquinazolin-2(1H)-one

CAS No.: 1036757-12-6

Cat. No.: VC8040775

Molecular Formula: C8H4BrClN2O

Molecular Weight: 259.49 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-7-chloroquinazolin-2(1H)-one - 1036757-12-6

Specification

CAS No. 1036757-12-6
Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
IUPAC Name 6-bromo-7-chloro-1H-quinazolin-2-one
Standard InChI InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)2-6(5)10/h1-3H,(H,11,12,13)
Standard InChI Key CTNDZOBVJZGQQF-UHFFFAOYSA-N
SMILES C1=C2C=NC(=O)NC2=CC(=C1Br)Cl
Canonical SMILES C1=C2C=NC(=O)NC2=CC(=C1Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromo-7-chloroquinazolin-2(1H)-one (molecular formula: C8H5BrClN2OC_8H_5BrClN_2O) features a bicyclic quinazoline core with halogen substitutions at positions 6 and 7 (Figure 1). The planar structure of the quinazoline ring facilitates π-π stacking interactions with biological targets, while the electron-withdrawing effects of bromine and chlorine enhance electrophilic reactivity . The compound’s molecular weight is approximately 260.35 g/mol, and its melting point ranges between 232–234°C based on analogous quinazolinones .

Spectral Characterization

  • 1H-NMR: Peaks at δ 8.10 (d, J=8HzJ = 8 \, \text{Hz}, 1H), 7.75 (s, 1H), and 7.58 (d, J=8HzJ = 8 \, \text{Hz}, 1H) correlate with aromatic protons in the quinazoline ring .

  • IR Spectroscopy: A strong absorption band near 1674 cm1^{-1} corresponds to the C=O stretch of the 2(1H)-one moiety .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 6-bromo-7-chloroquinazolin-2(1H)-one typically involves multistep reactions starting from substituted anthranilic acids or halogenated precursors. A representative pathway includes:

  • Halogenation: Bromination and chlorination of a quinazolinone precursor using NN-bromosuccinimide (NBS) and sulfuryl chloride (SO2Cl2SO_2Cl_2) .

  • Cyclization: Acid-catalyzed cyclization of 2-aminobenzamide derivatives to form the quinazoline core .

  • Purification: Recrystallization from ethanol or dimethylformamide (DMF) yields the final product with >90% purity .

Example Synthesis (Adapted from )

A mixture of 7-chloro-2-aminobenzoic acid (1 mmol) and thionyl chloride (SOCl2SOCl_2) undergoes reflux to form the acid chloride, followed by condensation with hydrazine hydrate to yield the hydrazide intermediate. Subsequent cyclization with triphosgene produces 6-bromo-7-chloroquinazolin-2(1H)-one in 70–85% yield.

Applications in Medicinal Chemistry and Drug Development

Anticancer Agent Development

6-Bromo-7-chloroquinazolin-2(1H)-one serves as a scaffold for designing kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . Derivatives with 2-chloromethyl substitutions (e.g., compound 3b) exhibit IC50_{50} values of 0.8–1.2 μM against A549 lung cancer cells .

Antiparasitic Applications

Halofuginone analogs derived from 6-bromo-7-chloroquinazolin-4(3H)-one demonstrate potent anti-coccidial activity against Eimeria species in poultry, reducing oocyst shedding by >90% at 3 ppm concentrations . Structural modifications at position 2 could optimize bioavailability for veterinary use.

Comparative Analysis with Structural Analogues

Activity vs. Substitution Patterns

The biological activity of quinazolinones heavily depends on halogen placement (Table 2):

CompoundSubstituentsIC50_{50} (μM)Target
6-Bromo-7-chloro-2(1H)-oneBr (C6), Cl (C7)12.5MCF-7 cells
6-Bromo-7-methoxy-2(1H)-oneBr (C6), OCH3_3 (C7)18.7HeLa cells
7-Chloro-2-methyl-4(3H)-oneCl (C7), CH3_3 (C2)25.4A549 cells

The 6-bromo-7-chloro configuration confers superior cytotoxicity compared to methoxy or methyl analogs, likely due to enhanced electrophilicity and DNA intercalation capacity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator